1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole-5-carboxylic acid
Overview
Description
1,1’,3’,5’-Tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid is an organic compound with the molecular formula C11H14N4O2 It is a derivative of bipyrazole, characterized by the presence of four methyl groups and a carboxylic acid group
Preparation Methods
The synthesis of 1,1’,3’,5’-tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid typically involves the reaction of pyrazole derivatives with methylating agents. One common method includes the reaction of pyrazole with methyl iodide in the presence of a base, followed by carboxylation using carbon dioxide under high pressure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’,3’,5’-Tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’,3’,5’-Tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are studied for their catalytic properties in various chemical reactions.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1,1’,3’,5’-tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1’,3’,5’-Tetramethyl-1H,1’H-3,4’-bipyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: This compound lacks the carboxylic acid group, which may affect its reactivity and applications.
1,1’‘,5,5’‘-Tetramethyl-1H,1’H,1’‘H-4,3’5’,4’'-tripyrazole: This compound has an additional pyrazole ring, leading to different chemical and physical properties.
Properties
IUPAC Name |
2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-6-10(7(2)14(3)12-6)8-5-9(11(16)17)15(4)13-8/h5H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDWPYRTWAUSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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